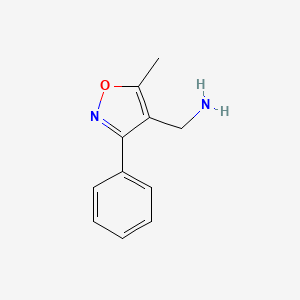

(5-Methyl-3-phenyl-4-isoxazolyl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGJWCJXSLAKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379846 | |

| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-01-3 | |

| Record name | 4-Aminomethyl-5-methyl-3-phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Methyl-3-phenyl-4-isoxazolyl)methylamine chemical properties

An In-depth Technical Guide to (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: Properties, Synthesis, and Applications

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and rigid conformation make it a privileged scaffold, capable of engaging with a wide range of biological targets. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3] The compound this compound is a key exemplar of this class, serving as a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and its applications for researchers in drug discovery and chemical development.

Core Chemical & Physical Properties

This compound is a solid organic compound whose identity is defined by a unique set of physical and chemical characteristics.[4] A thorough understanding of these properties is fundamental for its handling, characterization, and application in synthetic chemistry.

Identifiers and Molecular Structure

-

IUPAC Name: (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine[5]

-

Synonyms: (5-Methyl-3-phenylisoxazol-4-yl)methanamine, 5-Methyl-3-phenylisoxazole-4-methanamine[5]

-

CAS Number: 306935-01-3[5]

The structure features a central isoxazole ring substituted at the 3-position with a phenyl group, the 5-position with a methyl group, and the 4-position with a methylamine group. This arrangement dictates its reactivity and potential for forming more complex derivatives.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the compound. Note that some data points are based on predictions and available information for closely related structures, as comprehensive experimental data for this specific molecule is not always publicly documented.

| Property | Value | Source / Notes |

| Appearance | Solid | [4] |

| Molecular Weight | 188.23 g/mol | [4][5][6] |

| Molecular Formula | C₁₁H₁₂N₂O | [4][6] |

| SMILES String | Cc1onc(-c2ccccc2)c1CN | [4] |

| InChI Key | KJGJWCJXSLAKKS-UHFFFAOYSA-N | [4] |

| InChI | 1S/C11H12N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 | [4] |

| Evaporation Rate | Not applicable (Solid) | [6] |

| Flash Point | Not applicable | [4] |

Synthesis and Methodologies

The synthesis of this compound can be logically achieved from its corresponding carboxylic acid precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid. This transformation is a staple in organic synthesis, involving the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom (a Hofmann, Curtius, or Schmidt rearrangement) or, more directly, via reduction of an intermediate amide. The latter approach provides a reliable and high-yielding pathway.

The precursor, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, can be synthesized by treating the corresponding ethyl ester with sodium hydroxide, followed by acidification.[7] The ethyl ester itself is formed from the reaction of benzaldehyde oxime and ethyl acetoacetate.[7][8]

Proposed Synthetic Workflow

The following diagram illustrates a robust, two-step protocol for the synthesis of the target amine from its carboxylic acid precursor.

Caption: Synthetic Pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide

-

Activation of Carboxylic Acid: To a solution of 5-Methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Cool the mixture to 0 °C.

-

Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride intermediate, which is susceptible to nucleophilic attack.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.

-

Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonia (excess).

-

Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude carboxamide.

-

Purify the product by recrystallization or column chromatography.

Step 2: Reduction of 5-Methyl-3-phenylisoxazole-4-carboxamide to the Target Amine

-

Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.

-

Addition of Amide: Dissolve the 5-Methyl-3-phenylisoxazole-4-carboxamide (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The choice of LiAlH₄ is critical; it is a powerful reducing agent capable of reducing the highly stable amide functional group directly to an amine.

-

Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Fieser quench): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This self-validating quenching procedure is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Filter the granular precipitate through a pad of Celite, washing thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate in vacuo to yield the crude this compound.

-

Purify via column chromatography or distillation under reduced pressure to obtain the final product.

Applications in Research and Development

The title compound is not typically an end-product but rather a crucial intermediate. Its primary amine functionality provides a reactive handle for elaboration into a wide array of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[9]

The isoxazole core is present in numerous FDA-approved drugs, highlighting its importance.[3] For instance, the structurally related 5-methyl-3-phenyl-4-isoxazolyl moiety is the core of the penicillinase-resistant antibiotic Oxacillin.[10] Derivatives are also investigated for antidiabetic,[11] anticancer, and anti-inflammatory activities.[2][3]

Caption: Potential Application Domains of the Target Compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[6][12]

Hazard Classification

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[6][12]

-

Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage)[6][12]

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed)[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4]

Precautionary Measures and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield (European standard - EN 166).[6]

-

Hand Protection: Wear suitable protective gloves (e.g., Nitrile rubber, Neoprene).[6]

-

Skin and Body Protection: Wear a chemical-resistant lab coat or long-sleeved clothing.[6]

-

Respiratory Protection: If dusts or aerosols may be generated, use a certified particulate respirator.[6]

-

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.

-

First Aid:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[6][12]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Call a physician immediately.[6]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][12]

-

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a designated corrosives area.[13]

References

- 1. 3-Phenyl-isoxazol-5-YL-methylamine | Benchchem [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.se [fishersci.se]

- 7. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. [5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN) AND ITS MICROBIOLOGICAL INVESTIGATION] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Synthesis of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structural motif, featuring a substituted isoxazole core, imparts unique physicochemical properties that are desirable in drug design. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable amine, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available routes. The content is structured to provide researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this compound in their research endeavors.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring system is a prominent heterocycle in a multitude of biologically active compounds.[1] Its presence can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The specific substitution pattern of this compound, with a methyl group at the 5-position, a phenyl group at the 3-position, and a methylamine at the 4-position, provides a versatile scaffold for further chemical modification and exploration of structure-activity relationships (SAR).

This guide will focus on two principal and field-proven synthetic routes to obtain this compound:

-

Pathway A: The Carboxamide Reduction Route

-

Pathway B: The Nitrile Reduction Route

Each pathway will be discussed in detail, highlighting the strategic considerations behind each synthetic step.

Pathway A: The Carboxamide Reduction Route

This pathway is a robust and frequently employed method that proceeds through a series of well-established transformations, starting from readily available starting materials. The key is the construction of the isoxazole ring, followed by functional group manipulation at the 4-position.

Overall Synthetic Scheme

Caption: The Carboxamide Reduction Route to this compound.

Step-by-Step Experimental Protocols and Mechanistic Insights

The cornerstone of this pathway is the construction of the 3,4,5-trisubstituted isoxazole ring. A common and efficient method involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and a β-ketoester.

Protocol:

-

To a solution of benzaldehyde oxime (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (2.0 eq).[1]

-

Introduce a mild oxidizing agent, such as chloramine-T or N-chlorosuccinimide (NCS), portion-wise at a controlled temperature (e.g., 10 °C) to generate the nitrile oxide in situ.[2]

-

The reaction is typically stirred for several hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol to yield ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[2]

Causality and Expertise: The use of a β-ketoester like ethyl acetoacetate provides the three-carbon component necessary for the isoxazole ring formation. The in situ generation of the nitrile oxide from the benzaldehyde oxime is crucial to avoid its dimerization and other side reactions, thus maximizing the yield of the desired cycloaddition product. The choice of a mild oxidizing agent is critical to prevent over-oxidation or degradation of the starting materials and product.

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, a key intermediate for the subsequent amidation step.

Protocol:

-

The ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is dissolved in a suitable solvent mixture, typically an alcohol and water.

-

A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added, and the mixture is stirred at room temperature or with gentle heating.[1]

-

The progress of the saponification is monitored by TLC until the starting ester is consumed.

-

The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.[1]

-

The solid 5-methyl-3-phenylisoxazole-4-carboxylic acid is collected by filtration, washed with water, and dried.

Trustworthiness: This standard saponification protocol is highly reliable. The reaction is driven to completion by the formation of the carboxylate salt. Careful acidification is necessary to ensure complete protonation and precipitation of the desired carboxylic acid.

The carboxylic acid is activated and then reacted with an ammonia source to form the primary amide.

Protocol:

-

The 5-methyl-3-phenylisoxazole-4-carboxylic acid is suspended in an inert solvent like dichloromethane (DCM) or toluene.

-

A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added to convert the carboxylic acid to the more reactive acid chloride. This step is often performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

-

After the formation of the acid chloride is complete (as indicated by the cessation of gas evolution), the excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude acid chloride is then dissolved in a fresh portion of an inert solvent and treated with an excess of aqueous ammonia or a solution of ammonia in an organic solvent to form 5-methyl-3-phenylisoxazole-4-carboxamide.[3]

-

The resulting amide is then isolated by filtration or extraction and purified if necessary.

Expertise & Experience: The conversion to the acid chloride is a common strategy to activate the carboxylic acid for nucleophilic attack by ammonia. The use of a catalyst like DMF accelerates the formation of the acid chloride. It is critical to perform this step under anhydrous conditions to prevent hydrolysis of the acid chloride back to the carboxylic acid.

The final step is the reduction of the primary amide to the target primary amine. This transformation requires a powerful reducing agent.

Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether is prepared.

-

A solution of 5-methyl-3-phenylisoxazole-4-carboxamide in dry THF is added dropwise to the LiAlH₄ suspension at a low temperature (e.g., 0 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting aluminum salts are removed by filtration, and the filtrate is extracted with an organic solvent.

-

The organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield this compound.

Authoritative Grounding: The reduction of amides to amines with LiAlH₄ is a well-established and powerful transformation in organic synthesis.[4][5] The mechanism involves the initial formation of an iminium ion intermediate, which is then further reduced to the amine. Careful quenching of the excess LiAlH₄ is paramount for safety and to facilitate the isolation of the product.

Pathway B: The Nitrile Reduction Route

An alternative and potentially more convergent approach involves the synthesis of a 4-cyano-isoxazole intermediate, followed by its reduction to the methylamine.

Overall Synthetic Scheme

Caption: The Nitrile Reduction Route to this compound.

Step-by-Step Experimental Protocols and Mechanistic Insights

This key intermediate can be synthesized efficiently via a one-pot multicomponent reaction.

Protocol:

-

A mixture of benzaldehyde (1.2 eq), malononitrile (1.0 eq), and hydroxylamine hydrochloride (1.0 eq) is dissolved in a suitable solvent such as ethanol.[6]

-

A catalyst, for example, a Lewis acid like ceric ammonium sulfate or TiO₂, is added to the reaction mixture.[6][7]

-

The mixture is then refluxed for several hours, with the reaction progress monitored by TLC.

-

Upon completion, the reaction is worked up by pouring it into water, neutralizing, and extracting the product with an organic solvent.

-

The crude product is then purified to yield 5-amino-3-phenylisoxazole-4-carbonitrile.

Causality and Expertise: This one-pot reaction is highly efficient as it combines several transformations in a single step, adhering to the principles of green chemistry. The catalyst plays a crucial role in facilitating the condensation and cyclization steps. The choice of catalyst and solvent can significantly impact the reaction yield and purity of the product.

The conversion of the 5-amino group to a 5-methyl group is a non-trivial transformation. A plausible, though not explicitly documented in the initial searches, synthetic sequence would involve a diazotization of the amino group followed by a Sandmeyer-type reaction with a methyl source. Due to the complexity and potential for side reactions, this route is presented as a conceptual alternative that would require significant experimental optimization.

Assuming the successful synthesis of the 4-cyano intermediate, its reduction to the primary amine can be achieved using several methods.

Protocol (using LiAlH₄):

-

In a procedure analogous to the amide reduction, a solution of 5-methyl-3-phenylisoxazole-4-carbonitrile in a dry ethereal solvent is added dropwise to a suspension of LiAlH₄ at 0 °C under an inert atmosphere.[8]

-

The reaction mixture is then stirred at room temperature or refluxed to ensure complete reduction.

-

A careful aqueous workup is performed to quench the excess hydride and hydrolyze the intermediate imine salts to the primary amine.[9]

-

The product is isolated by extraction and purified as necessary.

Alternative Protocol (Catalytic Hydrogenation):

-

The 5-methyl-3-phenylisoxazole-4-carbonitrile is dissolved in a suitable solvent (e.g., methanol, ethanol) containing an acid (e.g., HCl) to prevent the formation of secondary and tertiary amines.

-

A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the solution.

-

The mixture is then subjected to a hydrogen atmosphere (at a suitable pressure) and stirred until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to give the hydrochloride salt of the product. The free amine can be obtained by neutralization with a base.

Authoritative Grounding: The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Both LiAlH₄ and catalytic hydrogenation are standard and effective methods.[10] The choice between the two often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. Catalytic hydrogenation is generally considered a "greener" alternative to metal hydride reductions.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A (Carboxamide Reduction) | Pathway B (Nitrile Reduction) |

| Overall Yield | Generally good to high yields for each step. | The one-pot synthesis of the amino-nitrile is high-yielding, but the subsequent conversion to the methyl-nitrile is speculative and may have lower yields. |

| Reagent Availability | Starting materials are readily available and relatively inexpensive. | Malononitrile is also readily available. |

| Scalability | The steps are generally scalable, although the use of LiAlH₄ on a large scale requires careful handling and specialized equipment. | The one-pot reaction is scalable. The proposed diazotization step might present challenges on a larger scale. |

| Safety Considerations | The use of thionyl chloride and LiAlH₄ requires stringent safety precautions. | The proposed diazotization step would involve potentially unstable diazonium salts. LiAlH₄ reduction carries similar risks as in Pathway A. |

| Versatility | The carboxylic acid intermediate can be used to synthesize a variety of other derivatives (e.g., esters, other amides). | The nitrile intermediate is also a versatile handle for other transformations. |

Conclusion and Future Perspectives

Both the carboxamide and nitrile reduction pathways offer viable routes to this compound. The choice of the optimal pathway will depend on the specific requirements of the research, including the desired scale of synthesis, available resources, and safety considerations. The carboxamide reduction route is arguably the more established and predictable pathway based on the available literature.

Future research in this area could focus on developing more sustainable and atom-economical synthetic methods. For instance, the direct catalytic amination of a suitable precursor or the development of a more direct route to the 5-methyl-3-phenylisoxazole-4-carbonitrile would be valuable contributions to the field. As the demand for novel isoxazole-containing compounds in drug discovery continues to grow, the development of efficient and versatile synthetic methodologies for key building blocks like this compound will remain a critical area of research.

References

- 1. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. ijmpronline.com [ijmpronline.com]

- 7. ajrcps.com [ajrcps.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to (5-Methyl-3-phenyl-4-isoxazolyl)methylamine (CAS 306935-01-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-3-phenyl-4-isoxazolyl)methylamine, designated by CAS number 306935-01-3, is a substituted isoxazole derivative. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic pathway with detailed protocols, and an exploration of its potential biological activities based on the well-established therapeutic relevance of the isoxazole class of compounds. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Nomenclature and Physicochemical Properties

The compound with CAS number 306935-01-3 is systematically named (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine.[2] It is a solid at room temperature and possesses a molecular formula of C₁₁H₁₂N₂O, with a corresponding molecular weight of 188.23 g/mol .

| Property | Value | Source |

| CAS Number | 306935-01-3 | [2] |

| IUPAC Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | [2] |

| Molecular Formula | C₁₁H₁₂N₂O | |

| Molecular Weight | 188.23 g/mol | |

| Appearance | Solid | |

| InChI Key | KJGJWCJXSLAKKS-UHFFFAOYSA-N | |

| SMILES | Cc1onc(-c2ccccc2)c1CN |

Plausible Synthetic Pathway

While a specific, published synthesis for this compound was not identified in the surveyed literature, a scientifically sound and logical synthetic route can be proposed based on established methods for the synthesis of 3,4,5-trisubstituted isoxazoles. The most probable pathway involves a two-step process: the formation of a 5-methyl-3-phenylisoxazole-4-carbonitrile intermediate, followed by its reduction to the target primary amine.

References

An In-Depth Technical Guide to (5-Methyl-3-phenyl-4-isoxazolyl)methylamine: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-3-phenyl-4-isoxazolyl)methylamine, a substituted isoxazole derivative, represents a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The isoxazole scaffold is a key pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various biological interactions. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, plausible synthetic routes, and prospective applications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.

Part 1: Molecular Structure and Physicochemical Properties

This compound possesses a unique structural architecture, featuring a central isoxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a methylamine group at the 4-position. This arrangement of substituents dictates its chemical reactivity and potential biological activity.

Chemical and Physical Properties [1][2]

| Property | Value | Source |

| IUPAC Name | (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine | PubChem[2] |

| Molecular Formula | C₁₁H₁₂N₂O | PubChem[2] |

| Molecular Weight | 188.23 g/mol | Sigma-Aldrich[1] |

| CAS Number | 306935-01-3 | PubChem[2] |

| Appearance | Solid (predicted) | Sigma-Aldrich[1] |

| SMILES | Cc1onc(-c2ccccc2)c1CN | Sigma-Aldrich[1] |

The presence of the basic amine group suggests that the compound will form salts with acids, a property often exploited to improve the solubility and bioavailability of drug candidates. The aromatic phenyl ring and the heterocyclic isoxazole core contribute to the molecule's rigidity and potential for π-π stacking interactions with biological targets.

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway

A two-step synthetic route starting from the commercially available 5-methyl-3-phenylisoxazole-4-carboxylic acid is proposed. This pathway involves the formation of the corresponding carboxamide, followed by its reduction to the target methylamine.

References

The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for other functional groups have established it as a privileged scaffold in the design of novel therapeutics.[1] Isoxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a focal point of intensive research and development.[2][3]

This technical guide provides a comprehensive overview of the diverse biological activities of isoxazole derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the underlying mechanisms of action, providing field-proven experimental protocols, and presenting key data to facilitate comparative analysis and inform future research directions.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[6][7]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[8] This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. One such pathway involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncoproteins.[7][9] By inhibiting HSP90, isoxazole derivatives can trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.[9]

Caption: Simplified signaling pathway for isoxazole-induced apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[9][10] It measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[11]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[12]

-

Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.

Data Presentation: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the in vitro anticancer activity of representative isoxazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).[4][13]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole 1 | K562 (Leukemia) | 0.071 | [13] |

| Isoxazole 2 | K562 (Leukemia) | 0.018 | [13] |

| Isoxazole 3 | K562 (Leukemia) | 0.044 | [13] |

| Compound 2g | MCF-7 (Breast) | 2.639 | [14] |

| Compound 5 | MCF-7 (Breast) | 3.09 | [14] |

| Compound 16 | Various cell lines | Potent cytotoxicity | [7] |

| Compound 20 | Various human tumor cell lines | Potent cytotoxic activity | [7] |

| Compound 22 | Various human tumor cell lines | Potent cytotoxic activity | [7] |

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial infections poses a significant threat to public health.[15] Isoxazole derivatives have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[16]

Mechanism of Action: Disruption of Microbial Processes

The antibacterial action of isoxazole derivatives can be either bacteriostatic, inhibiting bacterial growth, or bactericidal, killing the bacteria directly.[17] The precise mechanisms are varied and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.[17] The presence of specific substituents on the isoxazole ring can significantly influence the antimicrobial potency and spectrum of activity.[16]

Caption: Experimental workflow for determining Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]

Step-by-Step Methodology:

-

Preparation of Isoxazole Dilutions: Prepare a series of twofold dilutions of the isoxazole derivative in a 96-well microtiter plate containing a suitable broth medium.[20][21]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[18]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.[18] Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

-

MIC Determination: The MIC is determined as the lowest concentration of the isoxazole derivative at which there is no visible bacterial growth (turbidity).[18]

Data Presentation: Antimicrobial Activity of Isoxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against Gram-positive and Gram-negative bacteria.

| Compound ID | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | Reference |

| TPI-2 | 6.25 | 6.25 | |

| TPI-5 | 6.25 | 6.25 | |

| TPI-14 | 6.25 | 6.25 | |

| 178d | 100 | 117 | [22] |

| 178e | 95 | 110 | [22] |

| 178f | 115 | 95 | [22] |

| 7b | - | 15 | [23] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[14] Isoxazole derivatives have demonstrated potent anti-inflammatory properties, offering a promising avenue for the development of novel anti-inflammatory drugs.[24][25]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.[26] This can be achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new chemical entities.[2][16]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate Wistar albino rats for one week under standard laboratory conditions.[16]

-

Compound Administration: Administer the isoxazole derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., Nimesulide or Diclofenac sodium).[16][24]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[6][16]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after carrageenan injection.[16]

-

Calculation of Percentage Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.[16]

Data Presentation: Anti-inflammatory Activity of Isoxazole Derivatives

The following table shows the percentage inhibition of paw edema by various isoxazole derivatives in the carrageenan-induced paw edema model.

| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |

| TPI-7 | 100 | 3 | Significant | [16] |

| TPI-13 | 100 | 3 | Significant | [16] |

| 5b | 100 | 3 | 76.71 | [24] |

| 5c | 100 | 3 | 74.22 | [24] |

| L1, L4, L6, L8, L9, L15, L19 | 100 | 4 | Significant | [27] |

Neuroprotective Activity: Shielding Neurons from Damage

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[28] Isoxazole derivatives have emerged as promising neuroprotective agents due to their ability to protect neurons from various insults, including oxidative stress and excitotoxicity.[3][28]

Mechanism of Action: Attenuation of Neuronal Apoptosis

The neuroprotective effects of isoxazole derivatives are linked to their ability to interfere with the signaling pathways that lead to neuronal apoptosis.[1] For instance, some derivatives have been shown to modulate the Akt/GSK-3β signaling pathway, which plays a crucial role in neuronal survival.[1] By promoting the phosphorylation of Akt and inhibiting GSK-3β, these compounds can reduce the expression of pro-apoptotic proteins and enhance neuronal resilience.[1]

Caption: Simplified pathway of isoxazole-mediated neuroprotection.

Experimental Protocol: Aβ-Induced Neurotoxicity in PC12 Cells

The β-amyloid (Aβ)-induced neurotoxicity model in PC12 cells is a common in vitro system to evaluate the neuroprotective potential of compounds against Alzheimer's disease-related pathology.[1]

Step-by-Step Methodology:

-

Cell Culture: Culture PC12 cells in a suitable medium.

-

Compound Treatment: Treat the PC12 cells with the isoxazole derivative for a specified duration.

-

Aβ Induction: Expose the cells to a toxic concentration of Aβ peptide (e.g., Aβ25-35) to induce neurotoxicity.[1]

-

Cell Viability Assessment: Assess cell viability using the MTT assay or other suitable methods.[1] An increase in cell viability in the presence of the isoxazole derivative indicates a neuroprotective effect.

-

Western Blot Analysis: Perform Western blot analysis to investigate the effect of the compound on key proteins in neuroprotective signaling pathways, such as Akt and GSK-3β.[1]

Data Presentation: Neuroprotective Effects of Isoxazole Derivatives

The following table summarizes the neuroprotective effects of representative isoxazole derivatives in an in vitro model of neurotoxicity.

| Compound ID | Cell Line | Neurotoxic Insult | Outcome | Reference |

| Chroman-isoxazole 17 | HT22 | Oxidative stress | EC50 ~0.3 µM | [3] |

| Chroman-isoxazole 18 | HT22 | Oxidative stress | EC50 ~0.3 µM | [3] |

| bis-Chroman 20 | HT22 | Oxidative stress | EC50 ~0.3 µM | [3] |

| Compound 5c | PC12 | Aβ25-35 | Significant increase in cell viability | [1] |

Conclusion and Future Perspectives

The isoxazole scaffold represents a highly versatile and privileged core in drug discovery, with its derivatives demonstrating a remarkable range of biological activities. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and investigation of in vivo efficacy are crucial for translating the promising preclinical findings into effective clinical therapies. The development of novel isoxazole-based drugs offers a hopeful avenue for addressing the challenges of drug resistance, toxicity, and unmet medical needs across various therapeutic areas.

References

- 1. mdpi.com [mdpi.com]

- 2. inotiv.com [inotiv.com]

- 3. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 8. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. researchhub.com [researchhub.com]

- 11. benchchem.com [benchchem.com]

- 12. atcc.org [atcc.org]

- 13. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. researchgate.net [researchgate.net]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. youtube.com [youtube.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]

- 24. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 27. eijst.org.uk [eijst.org.uk]

- 28. nbinno.com [nbinno.com]

Spectroscopic data for (5-Methyl-3-phenyl-4-isoxazolyl)methylamine

An In-depth Methodological Guide to the Spectroscopic Characterization of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine

Abstract

This compound is a heterocyclic compound featuring the isoxazole scaffold, a motif of significant interest in medicinal chemistry and drug development. The precise elucidation and confirmation of its molecular structure are paramount for any research, development, or quality control application. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive, multi-technique approach to the spectroscopic characterization of this target molecule. While specific, published spectra for this exact compound are not widely available, this guide establishes a robust methodological framework based on foundational analytical principles and data from closely related analogs. It provides detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, ensuring the generation of reliable and unambiguous data for structural confirmation.

Introduction: The Analytical Imperative

The molecule this compound, with the chemical formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol , presents a unique analytical challenge.[1][2] Its structure combines an aromatic phenyl ring, a heterocyclic isoxazole core, an aliphatic methyl group, and a primary aminomethyl functional group. A rigorous analytical workflow is essential to verify the identity, purity, and structural integrity of the compound after synthesis or during formulation. This guide provides the necessary protocols and theoretical grounding to achieve this.

Molecular Structure:

-

IUPAC Name: (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine[1]

-

Key Features:

-

Phenyl Group: Provides characteristic aromatic signals.

-

Isoxazole Ring: A five-membered heterocycle with specific electronic and vibrational properties.

-

Methyl Group (C5): A key aliphatic proton and carbon signature.

-

Aminomethyl Group (C4): A reactive primary amine attached to a methylene bridge.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Rationale: Experimental Design

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for its excellent solubilizing power for many organic compounds. However, the primary amine protons (-NH₂) can undergo rapid exchange, leading to signal broadening or disappearance. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as it forms hydrogen bonds with the amine protons, slowing their exchange rate and often resulting in sharper, more easily identifiable N-H signals.[3] A spectrometer operating at a frequency of 400 MHz or higher is recommended to achieve sufficient signal dispersion, particularly for resolving the multiplets of the phenyl ring protons.

Predicted Spectroscopic Data

Based on the molecular structure and analysis of related compounds, the following spectral characteristics are anticipated.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Notes |

|---|---|---|---|

| Isoxazole-CH₃ | ~2.4 ppm (singlet, 3H) | ~10-15 ppm | Aliphatic methyl group on the electron-rich isoxazole ring. |

| -CH₂-NH₂ | ~3.8 ppm (singlet, 2H) | ~35-45 ppm | Methylene group adjacent to the isoxazole ring and the amine. |

| -NH₂ | ~2.0-3.5 ppm (broad singlet, 2H) | N/A | Primary amine protons; chemical shift is concentration and solvent dependent. |

| Phenyl-H (ortho, meta, para) | ~7.4-7.8 ppm (multiplet, 5H) | ~125-135 ppm | Aromatic protons of the monosubstituted phenyl ring. |

| Isoxazole C3 (C-Ph) | N/A | ~160-165 ppm | Quaternary carbon of the isoxazole ring attached to the phenyl group. |

| Isoxazole C4 (C-CH₂NH₂) | N/A | ~110-120 ppm | Quaternary carbon of the isoxazole ring attached to the aminomethyl group. |

| Isoxazole C5 (C-CH₃) | N/A | ~168-175 ppm | Quaternary carbon of the isoxazole ring attached to the methyl group. |

| Phenyl C (ipso) | N/A | ~128-132 ppm | Quaternary carbon of the phenyl ring attached to the isoxazole ring. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set a spectral width of ~16 ppm.

-

Use a relaxation delay (d1) of 2-5 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of ~240 ppm.

-

Use a relaxation delay (d1) of 2 seconds.

-

Collect 1024 or more scans, as ¹³C has a much lower natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Visualization: NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is the gold standard for confirming the molecular weight of a synthesized compound.

Expertise & Rationale: Ionization Technique

Electrospray Ionization (ESI) is the preferred method for this molecule. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. This is ideal for unequivocally confirming the molecular mass. The primary amine group is basic and readily accepts a proton, making it highly suitable for positive-mode ESI.

Predicted Spectroscopic Data

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated Exact Mass (m/z) | Notes |

|---|---|---|

| [M+H]⁺ | 189.10224 | The primary expected ion in positive-mode ESI. |

| [M+Na]⁺ | 211.08418 | A common adduct seen in ESI-MS. |

Calculated for C₁₁H₁₃N₂O⁺ and C₁₁H₁₂N₂ONa⁺ respectively.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 50:50 mixture of methanol and water. A trace amount of formic acid (0.1%) can be added to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (N₂): Set to an appropriate temperature (~300 °C) and flow rate to desolvate the ions.

-

-

Mass Analyzer Parameters:

-

Scan Range: Set a mass range from m/z 50 to 500.

-

Resolution: Set to high-resolution mode (>10,000) to enable exact mass measurement.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Confirm that its measured exact mass is within 5 ppm of the calculated theoretical mass.

-

Visualization: MS Workflow

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Rationale: Interpreting Key Vibrations

For this compound, the IR spectrum will be a composite of its constituent parts. The primary amine is particularly diagnostic, typically showing a two-pronged absorption band corresponding to symmetric and asymmetric N-H stretching.[6] The presence of both aromatic (phenyl) and aliphatic (methyl, methylene) C-H bonds will also be evident. The isoxazole ring itself contributes to a complex "fingerprint" region.[7]

Predicted Spectroscopic Data

Table 3: Predicted Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| ~1600, ~1475 | C=C Stretch | Aromatic (Phenyl) |

| ~1620 - 1550 | C=N Stretch | Isoxazole Ring |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1220 - 1020 | C-N Stretch | Aliphatic Amine |

Experimental Protocol: FT-IR Analysis (KBr Pellet)

-

Sample Preparation:

-

Grind a small amount (~1-2 mg) of the solid compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogenous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform a background correction.

-

Identify and label the major absorption peaks.

-

Correlate the observed peaks with known functional group frequencies.

-

Visualization: IR Workflow

Caption: Workflow for FT-IR spectroscopic analysis.

Conclusion: A Tripartite Strategy for Structural Validation

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. This guide provides a robust, scientifically-grounded framework for this process. NMR spectroscopy delivers the fundamental skeletal map, Mass Spectrometry provides unequivocal confirmation of the molecular formula and weight, and Infrared Spectroscopy validates the presence of key functional groups. By meticulously following these detailed protocols, researchers can generate a comprehensive and self-validating data package, ensuring the unambiguous identification and characterization of this important isoxazole derivative.

References

- 1. This compound | C11H12N2O | CID 2776151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine

Abstract

(5-Methyl-3-phenyl-4-isoxazolyl)methylamine is a substituted isoxazole derivative of interest in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its advancement in research and development. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document synthesizes foundational chemical principles, authoritative regulatory guidelines, and field-proven experimental protocols. It is designed not as a static data sheet, but as a practical manual to empower researchers to generate reliable and reproducible data, ensuring the integrity of subsequent biological and pharmacological studies. We will delve into the predicted behavior of the molecule based on its structure, provide detailed methodologies for solubility and stability testing, and discuss the known chemical liabilities of the core isoxazole scaffold, thereby offering a predictive and proactive approach to its characterization.

Introduction and Molecular Overview

This compound (CAS 306935-01-3) is a small organic molecule featuring a central 1,2-oxazole (isoxazole) ring.[1][2] This heterocyclic motif is a "privileged structure" in medicinal chemistry, found in numerous approved drugs where it contributes to desired pharmacological activity and metabolic stability.[3][4] The structure of the title compound incorporates a phenyl group at the 3-position, a methyl group at the 5-position, and a methylamine substituent at the 4-position.

The primary amine group (pKa estimated in the range of 8-10) is expected to be protonated at physiological pH, rendering the molecule cationic and influencing its solubility and interactions with biological targets. The overall structure suggests a moderately lipophilic character. Before this compound can be effectively utilized in screening campaigns, in vitro assays, or in vivo models, two critical questions must be answered:

-

Solubility: In which solvent systems and at what concentrations can the compound be reliably dissolved to ensure valid and reproducible experimental results?

-

Stability: How does the compound withstand various environmental factors such as pH, temperature, light, and oxidative stress, and what are its degradation pathways?

This guide will equip the researcher with the necessary knowledge and protocols to address these questions systematically.

Solubility Profiling: A Methodological Approach

The solubility of a compound is a critical determinant of its behavior in biological assays and its potential for oral bioavailability.[5] We will outline protocols for both kinetic and equilibrium solubility measurements, which serve different purposes in the drug discovery workflow.[6]

Predicted Solubility Behavior

Based on its structure (C₁₁H₁₂N₂O), the molecule is a weak base.

-

Aqueous Solubility: Expected to be pH-dependent. Solubility should be higher at acidic pH (<7) where the primary amine is fully protonated, forming a more water-soluble salt. In neutral to basic media, the free base form will predominate, likely leading to lower aqueous solubility.

-

Organic Solubility: The presence of the phenyl and isoxazole rings suggests good solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for preparing stock solutions.[7]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is ideal for early-stage discovery to quickly flag compounds with potential solubility issues.[6][8] It measures the precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Incubation: Allow the plate to equilibrate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to a buffer-only control.

Experimental Protocol: Equilibrium Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the true saturation point of the compound in a given solvent. It is a lower-throughput but more accurate method, essential for pre-formulation studies.[6]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., water, pH 4.0 buffer, pH 7.4 buffer, pH 10.0 buffer).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it appropriately with a suitable solvent (e.g., mobile phase for HPLC), and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Result Expression: Express the solubility in units of µg/mL or µM.

Table 1: Template for Recording Equilibrium Solubility Data

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|

| Deionized Water | ~7 | 25 | ||

| Acetate Buffer | 4.0 | 25 | ||

| Phosphate Buffer | 7.4 | 25 | ||

| Carbonate Buffer | 10.0 | 25 | ||

| Deionized Water | ~7 | 37 | ||

| Phosphate Buffer | 7.4 | 37 | ||

| DMSO | N/A | 25 |

| Ethanol | N/A | 25 | | |

Stability Assessment and Degradation Pathways

Stability testing is crucial for defining the retest period, storage conditions, and potential liabilities of a chemical entity. The approach is guided by the International Council for Harmonisation (ICH) guidelines.[9][10]

Known Chemical Liabilities of the Isoxazole Ring

While data for the specific title compound is unavailable, studies on other isoxazole-containing molecules provide critical insights into potential degradation pathways.

-

Alkaline Hydrolysis: The isoxazole ring is susceptible to base-catalyzed ring opening. A study on the drug Leflunomide demonstrated that its isoxazole ring was stable at acidic and neutral pH but readily decomposed at basic pH (pH 10.0). This degradation was significantly faster at 37°C than at 25°C.[11]

-

Acidic Hydrolysis: Some isoxazole derivatives can also degrade under acidic conditions. A study on N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone showed specific acid-catalyzed degradation at pH values below 3.5.[12]

-

Photolysis: The weak N-O bond in the isoxazole ring can be susceptible to cleavage under UV irradiation, potentially leading to rearrangement to an oxazole or other products.[4]

The primary amine and benzylic C-H bonds adjacent to the phenyl ring could also be susceptible to oxidation.

Caption: Predicted pathway for base-catalyzed isoxazole ring opening.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[13][14] The goal is to achieve 5-20% degradation of the parent compound.[15]

Workflow:

Caption: Workflow for conducting forced degradation studies.

Methodology:

-

Stability-Indicating Method: Develop a robust HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) that can separate the parent compound from its potential degradation products. A photodiode array (PDA) detector is crucial for monitoring peak purity, and mass spectrometry (MS) is invaluable for identifying degradants.

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before injection.

-

Base Hydrolysis: Use 0.1 M NaOH at room temperature or gently heat. This condition is predicted to cause degradation based on the known lability of the isoxazole ring.[11] Neutralize samples before analysis.

-

Oxidative Degradation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.

-

Photostability: Expose the solid compound and a solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[16] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal effects.

Recommended Storage and Handling

Based on the predicted chemical liabilities, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound:

-

Solid Compound: Store in a well-sealed container at room temperature or refrigerated (2-8°C), protected from light.[17]

-

Stock Solutions (DMSO): Prepare fresh solutions for experiments. For short-term storage, keep at -20°C in tightly sealed vials. For long-term storage, consider -80°C. Avoid repeated freeze-thaw cycles.

-

Aqueous Solutions: Due to the potential for hydrolysis, especially at non-neutral pH, aqueous solutions should be prepared fresh immediately before use. Avoid preparing and storing basic aqueous solutions.

By following the comprehensive methodologies outlined in this guide, researchers can confidently characterize the solubility and stability of this compound. This foundational knowledge is indispensable for ensuring the quality and reproducibility of future research and for making informed decisions in the drug development process.

References

- 1. This compound | 306935-01-3 [chemicalbook.com]

- 2. CAS NO. 306935-01-3 | this compound | C11H12N2O [localpharmaguide.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Solubility Test | AxisPharm [axispharm.com]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. biomedres.us [biomedres.us]

- 15. biopharminternational.com [biopharminternational.com]

- 16. database.ich.org [database.ich.org]

- 17. newblue.lookchem.com [newblue.lookchem.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of (5-Methyl-3-phenyl-4-isoxazolyl)methylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] (5-Methyl-3-phenyl-4-isoxazolyl)methylamine represents a novel entity within this class, and while its specific mechanism of action is yet to be fully elucidated, its structural features suggest several plausible biological targets. This guide synthesizes the current understanding of related isoxazole compounds to propose three primary putative mechanisms of action: inhibition of cyclooxygenase (COX) enzymes, inhibition of xanthine oxidase (XO), and activation of AMP-activated protein kinase (AMPK). For each proposed mechanism, a comprehensive experimental framework is provided to enable rigorous scientific investigation and validation. This document serves as a technical roadmap for researchers seeking to unravel the therapeutic potential of this promising compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a 5-methyl-3-phenyl substituted isoxazole ring. The isoxazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in diverse biological interactions.[2][3] Derivatives of the isoxazole nucleus are known to possess a wide array of therapeutic properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic effects.[1][4] The specific arrangement of the methyl and phenyl groups on the isoxazole core of the title compound, combined with a methylamine substituent, suggests a high potential for targeted biological activity.

Putative Mechanisms of Action and Experimental Validation

Given the extensive literature on the bioactivities of structurally similar isoxazole derivatives, we propose three primary, testable hypotheses for the mechanism of action of this compound.

Putative Mechanism 1: Inhibition of Cyclooxygenase (COX) Enzymes

Many isoxazole-containing compounds, including the commercial drug Valdecoxib, are potent and selective inhibitors of COX-2.[5][6] The anti-inflammatory and analgesic properties of these molecules are directly attributed to their ability to block the cyclooxygenase enzymes, which are key in the biosynthesis of prostaglandins.

Caption: Proposed COX inhibition pathway.

Caption: Experimental workflow for validating COX inhibition.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified ovine COX-1 and human recombinant COX-2.

-

Materials: Ovine COX-1, human recombinant COX-2, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), assay buffer.

-

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations. Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the peroxidase activity of COX by monitoring the oxidation of TMPD at 590 nm.

-

Calculate the percent inhibition for each concentration and determine the IC50 values.[7]

-

Protocol 2: Prostaglandin E2 (PGE2) Production in Macrophages

-

Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.

-

Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), test compound, ELISA kit for PGE2.

-

Procedure:

-

Plate RAW 264.7 cells and allow them to adhere.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

| Assay | Parameter | This compound | Celecoxib (Control) |

| In Vitro COX-1 Assay | IC50 (µM) | >50 | 15 |

| In Vitro COX-2 Assay | IC50 (µM) | 0.5 | 0.04 |

| Cellular PGE2 Assay | IC50 (µM) | 1.2 | 0.1 |

Putative Mechanism 2: Inhibition of Xanthine Oxidase (XO)

Several isoxazole derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme crucial for purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[8] Overproduction of uric acid can lead to hyperuricemia and gout.

Caption: Proposed Xanthine Oxidase inhibition pathway.

Caption: Experimental workflow for validating XO inhibition.

Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay

-

Objective: To determine the IC50 of the compound against purified bovine milk xanthine oxidase.

-

Materials: Xanthine oxidase, xanthine (substrate), phosphate buffer.

-

Procedure:

-

Prepare a reaction mixture containing the test compound at various concentrations in phosphate buffer.

-

Add xanthine oxidase to the mixture and incubate.

-

Initiate the reaction by adding xanthine.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm.[9]

-

Calculate the percent inhibition and determine the IC50 value.

-

To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor. Plot the data using a Lineweaver-Burk plot.

-